Quinolin-8-yl 2,5-dimethylbenzenesulfonate

Description

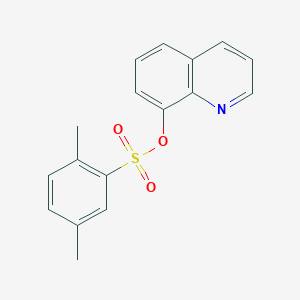

Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl 2,5-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-12-8-9-13(2)16(11-12)22(19,20)21-15-7-3-5-14-6-4-10-18-17(14)15/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMCCYBPSZGYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to Quinolin 8 Yl 2,5 Dimethylbenzenesulfonate

Esterification Reactions for the Formation of Quinolin-8-yl Sulfonates

The core of the synthesis lies in the esterification reaction, which directly forms the sulfur-oxygen bond characteristic of sulfonate esters. This transformation is a cornerstone of organic synthesis for converting phenols into effective leaving groups or for specific biological applications.

Synthetic Routes Utilizing 8-Hydroxyquinoline (B1678124) and 2,5-Dimethylbenzenesulfonyl Chloride

The most direct and common method for the preparation of Quinolin-8-yl 2,5-dimethylbenzenesulfonate (B280636) is the reaction between 8-hydroxyquinoline and 2,5-dimethylbenzenesulfonyl chloride. This reaction is an example of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group on 8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

A well-established analogous procedure involves the synthesis of substituted quinolin-8-yl sulfonates. For instance, 5-amino-7-bromoquinolin-8-ol (B11873180) is reacted with various sulfonyl chlorides in an appropriate solvent like dry tetrahydrofuran (B95107) (THF) to yield the corresponding sulfonate esters. nih.gov This analogous synthesis underscores the general applicability of this method. The reaction proceeds with the displacement of the chloride ion, which is subsequently neutralized by a base present in the reaction mixture, forming the stable sulfonate ester. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive 2,5-dimethylbenzenesulfonyl chloride, which would otherwise form the unreactive 2,5-dimethylbenzenesulfonic acid.

Exploration of Catalyst Systems and Reaction Conditions

The esterification of 8-hydroxyquinoline with sulfonyl chlorides is typically facilitated by a base, which serves a dual role as a catalyst and an acid scavenger. Tertiary amines such as triethylamine (B128534) (TEA) and pyridine (B92270) are commonly employed for this purpose. nih.govnih.gov

The base performs two primary functions:

Deprotonation of the Phenol (B47542) : The base deprotonates the hydroxyl group of 8-hydroxyquinoline to form a more nucleophilic phenoxide ion. This significantly increases the rate of the nucleophilic attack on the sulfonyl chloride.

Neutralization of HCl : The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting materials or the product and driving the reaction equilibrium towards completion. chemistrysteps.com

Pyridine can also act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then more readily attacked by the hydroxyl group of 8-hydroxyquinoline. youtube.com The reaction is typically conducted in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) at room temperature or slightly elevated temperatures to ensure an optimal reaction rate while minimizing side reactions. nih.gov

| Parameter | Condition | Purpose |

| Reactants | 8-Hydroxyquinoline, 2,5-Dimethylbenzenesulfonyl Chloride | Formation of the ester |

| Catalyst/Base | Triethylamine (TEA) or Pyridine | Deprotonates phenol, scavenges HCl |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Prevents hydrolysis of sulfonyl chloride |

| Temperature | Room Temperature to mild heating | Controls reaction rate and minimizes side products |

Comparative Analysis of Esterification Efficiency and Selectivity

The efficiency and selectivity of the esterification are influenced by several factors. Arylsulfonates are generally stable against hydrolysis, making their synthesis and purification straightforward. researchgate.net

Efficiency : The yield of Quinolin-8-yl 2,5-dimethylbenzenesulfonate is typically high, owing to the high reactivity of sulfonyl chlorides. libretexts.org Key factors for maximizing yield include the strict exclusion of water to prevent hydrolysis of the sulfonyl chloride and the use of at least a stoichiometric amount of base to drive the reaction to completion. The choice between a non-nucleophilic base like triethylamine and a nucleophilic catalyst like pyridine can impact the reaction rate, with pyridine often providing faster conversion.

Selectivity : The reaction is highly selective for O-sulfonylation. The hydroxyl group of 8-hydroxyquinoline is significantly more nucleophilic than the carbon atoms of the aromatic rings, especially under basic conditions. This ensures that the sulfonyl group attaches exclusively to the oxygen atom, with negligible formation of C-S bonds (C-sulfonylation) as side products. The stability of sulfonate esters can vary, but aryl sulfonates are generally robust, which simplifies purification. researchgate.netnih.gov

Precursor Synthesis and Functionalization

Preparation and Reactivity of 2,5-Dimethylbenzenesulfonic Acid Derivatives

The primary precursor for the sulfonyl portion of the molecule is 2,5-dimethylbenzenesulfonyl chloride.

Preparation : This compound is typically prepared from p-xylene (B151628) (2,5-dimethylbenzene) via an electrophilic aromatic substitution reaction known as chlorosulfonation. google.com In this one-step process, p-xylene is treated directly with chlorosulfonic acid (ClSO₃H). The reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The reaction conditions, such as temperature, must be carefully controlled to achieve high yield and regioselectivity.

Reactivity : 2,5-Dimethylbenzenesulfonyl chloride is a potent electrophile. The sulfur atom is electron-deficient due to the attachment of two highly electronegative oxygen atoms and a chlorine atom. This makes it highly susceptible to attack by a wide range of nucleophiles, including the hydroxyl group of 8-hydroxyquinoline. iupac.org Its high reactivity necessitates careful handling under anhydrous conditions to prevent decomposition.

Synthetic Strategies for 8-Hydroxyquinoline and its Functionalized Analogues

8-Hydroxyquinoline (Oxine) is a crucial heterocyclic building block synthesized through several established methods. guidechem.com

Skraup Synthesis : This is a classical and widely used method for producing quinolines. researchgate.net It involves the reaction of o-aminophenol with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like o-nitrophenol. google.comchemicalbook.com The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the o-aminophenol, followed by cyclization and oxidation to form the 8-hydroxyquinoline ring system. google.com Though effective, the reaction can be vigorous. researchgate.net

Friedländer Synthesis : Another fundamental method, the Friedländer synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). wikipedia.orgorganicreactions.orgjk-sci.com For 8-hydroxyquinoline, this would involve the base- or acid-catalyzed reaction of 2-aminobenzaldehyde (B1207257) with acetaldehyde, followed by cyclodehydration. organicreactions.org

From Quinoline-8-Sulfonic Acid : This industrial method involves the sulfonation of quinoline (B57606), which predominantly yields quinoline-8-sulfonic acid. This intermediate is then subjected to alkali fusion, typically with sodium hydroxide (B78521) at high temperatures (e.g., 250-315°C), to replace the sulfonic acid group with a hydroxyl group, yielding 8-hydroxyquinoline after workup. scispace.compatsnap.comgoogle.comoup.com

| Synthesis Method | Precursors | Key Features |

| Skraup Synthesis | o-Aminophenol, Glycerol, Sulfuric Acid, Oxidizing Agent | Classical, one-pot reaction; can be vigorous. researchgate.netchemicalbook.com |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Versatile condensation and cyclodehydration reaction. wikipedia.orgorganicreactions.org |

| Alkali Fusion | Quinoline-8-sulfonic acid, Sodium Hydroxide | High-temperature replacement of sulfonic acid group. google.comoup.com |

Functionalized analogues of 8-hydroxyquinoline can be prepared either by using substituted starting materials in these classical syntheses or by direct functionalization of the 8-hydroxyquinoline ring through electrophilic substitution reactions. scispace.comrroij.com

Optimization of Synthetic Protocols

The optimization of synthetic methods for producing quinoline sulfonates is driven by the dual goals of improving reaction efficiency and minimizing environmental impact. Traditional methods often rely on harsh conditions and hazardous reagents, prompting the development of greener and more effective alternatives. ijpsjournal.com

The application of green chemistry principles to the synthesis of quinoline derivatives, including sulfonates, aims to reduce waste, energy consumption, and the use of toxic substances. ijpsjournal.comresearchgate.net Key strategies include the use of environmentally friendly solvents, recyclable catalysts, and energy-efficient reaction conditions.

One of the primary areas of focus is the replacement of conventional solvents with greener alternatives. The use of water or ethanol (B145695) as a solvent, for example, significantly reduces the environmental footprint of the synthesis process. researchgate.net Additionally, solvent-free reaction conditions, where applicable, offer an even more sustainable approach by completely eliminating solvent-related waste. researchgate.net

The development of novel catalysts is another crucial aspect of green quinoline sulfonate synthesis. Traditional acid or base catalysts can be replaced with solid-supported catalysts, such as polymer-supported sulphonic acids, which are easily recoverable and reusable. asianpubs.org This not only simplifies the purification process but also minimizes catalyst waste. Brønsted acidic ionic liquids have also emerged as effective and recyclable catalysts for quinoline synthesis, offering high yields in short reaction times under solvent-free conditions.

Energy efficiency is also a key consideration. Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net This technique, combined with the use of green solvents and catalysts, provides a powerful tool for the sustainable synthesis of quinoline derivatives.

| Parameter | Traditional Approach | Green Approach |

|---|---|---|

| Solvent | DMF, DMSO, Acetonitrile, THF | Water, Ethanol, Solvent-free |

| Catalyst | Strong acids/bases (e.g., H₂SO₄, NaOH) | Polymer-supported sulphonic acids, p-toluenesulfonic acid, para-sulfonic acid calix ijpsjournal.comarene, Brønsted acidic ionic liquids |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Waste Generation | High (solvent and catalyst waste) | Low (recyclable catalysts, minimal to no solvent waste) |

The development of novel synthetic pathways for quinoline sulfonates is focused on improving reaction efficiency, simplifying experimental procedures, and increasing product yields. One-pot multicomponent reactions (MCRs) have gained significant attention in this regard, as they allow for the synthesis of complex molecules in a single step, avoiding the need for isolating intermediates. mdpi.com This approach not only saves time and resources but also reduces waste generation.

Catalytic C-H bond activation has emerged as a powerful strategy for the synthesis of quinoline derivatives. mdpi.com This method allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and thus shortening the synthetic route. The use of transition metal catalysts, such as rhodium or palladium, has been shown to be effective in promoting these transformations. researchgate.netnih.gov

Furthermore, innovative strategies such as photo-induced oxidative cyclization and the use of sodium sulfinates as a green inorganic sulfur source are being explored to enhance the efficiency and sustainability of quinoline synthesis. mdpi.com These methods offer milder reaction conditions and utilize readily available starting materials.

The efficiency of these novel pathways can be assessed by comparing their reaction times, yields, and atom economy to those of traditional methods. The use of magnetic nanoparticles as catalysts in one-pot MCRs has shown to result in excellent product yields (81-98%) with short reaction times (20-60 minutes). mdpi.com

| Parameter | Conventional Pathway (e.g., Friedländer, Skraup) | Novel Pathway (e.g., One-pot MCR, C-H activation) |

|---|---|---|

| Number of Steps | Multi-step | One-pot |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Yield | Moderate to good | Good to excellent (often >80%) |

| Work-up Procedure | Often complex, involving extractions and chromatography | Simplified, often involving simple filtration |

| Atom Economy | Lower | Higher |

Advanced Structural Elucidation and Solid State Characterization of Quinolin 8 Yl 2,5 Dimethylbenzenesulfonate

Crystallographic Investigations

The solid-state architecture of quinoline-derived benzenesulfonates is dictated by a combination of the molecule's inherent conformational preferences and the non-covalent interactions it forms with neighboring molecules.

Single-Crystal X-ray Diffraction Analysis of Quinolin-8-yl 2,5-dimethylbenzenesulfonate (B280636) Analog

The single-crystal X-ray diffraction study of quinolin-8-yl 2,5-dichlorobenzenesulfonate revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystallographic data provides a precise model of the molecular geometry and the arrangement of molecules within the crystal lattice.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₉Cl₂NO₃S |

| Formula Weight | 354.19 |

| Temperature (K) | 299 |

| Wavelength (Å) | 1.54180 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.842 (1) Å b = 25.536 (3) Å c = 7.642 (1) Å β = 112.53 (1)° |

| Volume (ų) | 1456.5 (3) |

Detailed Examination of Crystal Packing and Supramolecular Interactions

The stability of the crystal lattice is derived from a network of non-covalent interactions that dictate the packing of molecules.

| D–H···A | d(D–H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| C3–H3···O2ⁱ | 0.93 | 2.54 | 3.294 (4) | 138 |

Symmetry code: (i) x, -y+3/2, z-1/2

While not explicitly detailed for the dichlorinated analog, π···π stacking interactions are a common and crucial feature in the crystal packing of aromatic compounds, including many quinoline (B57606) derivatives. nih.govmdpi.com These interactions arise from the attractive, non-covalent forces between aromatic rings. In similar structures, face-to-face or slipped-stack arrangements are observed, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. researchgate.netrsc.org For instance, π-π stacking interactions have been observed between the quinoline benzene (B151609) rings in quinoline-8-sulfonamide, with a centroid-centroid distance of 3.649 (1) Å. nih.gov It is highly probable that such interactions also contribute to the stabilization of the crystal structure of quinolin-8-yl 2,5-dimethylbenzenesulfonate.

In analogues containing halogen atoms, such as quinolin-8-yl 4-chlorobenzoate, other specific non-covalent interactions like halogen bonding and Cl···π contacts can be observed. mdpi.com In this particular structure, the chlorine atom interacts with the quinoline ring of a neighboring molecule. mdpi.com While this compound lacks a halogen atom, this highlights how different substituents on the benzenesulfonate (B1194179) ring can introduce a variety of weak interactions that influence the supramolecular assembly.

Analysis of Molecular Conformation and Dihedral Angles

A critical parameter is the torsion angle around the ester linkage. The C1–O1–S1–C10 torsion angle in the dichlorinated analog is 146.2 (2)°. researchgate.net This significant deviation from planarity is a defining characteristic of the molecule's conformation in the solid state. Similarly, in other related structures like quinolin-8-yl 4-chlorobenzoate, the dihedral angle between the quinoline and benzene ring fragments is nearly orthogonal at 89.30°. mdpi.com These angles dictate the relative orientation of the two major aromatic parts of the molecule, which in turn affects how the molecules can pack together in a crystal.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are essential for confirming the molecular structure of this compound by probing the chemical environments of its atoms and the vibrations of its bonds.

¹H and ¹³C NMR spectroscopy would provide a detailed map of the proton and carbon environments within the molecule. The signals for the quinoline and dimethylbenzene protons would appear in the aromatic region of the ¹H NMR spectrum, while the methyl protons would be found in the upfield aliphatic region. tsijournals.commdpi.com The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, with the carbons of the quinoline ring and the benzene ring appearing in the downfield aromatic region. mdpi.comsemanticscholar.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Predicted values based on typical shifts for quinoline and substituted benzene moieties.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| Quinoline H2 | 8.8 - 9.0 | Quinoline C2 | 149 - 151 |

| Quinoline H3 | 7.4 - 7.6 | Quinoline C3 | 121 - 123 |

| Quinoline H4 | 8.4 - 8.6 | Quinoline C4 | 140 - 142 |

| Quinoline H5 | 7.9 - 8.1 | Quinoline C4a | 128 - 130 |

| Quinoline H6 | 7.5 - 7.7 | Quinoline C5 | 129 - 131 |

| Quinoline H7 | 7.6 - 7.8 | Quinoline C6 | 126 - 128 |

| Benzene H3 | 7.3 - 7.5 | Quinoline C7 | 118 - 120 |

| Benzene H4 | 7.2 - 7.4 | Quinoline C8 | 147 - 149 |

| Benzene H6 | 7.7 - 7.9 | Quinoline C8a | 138 - 140 |

| Methyl Protons | 2.3 - 2.6 | Benzene C1 | 135 - 137 |

| Benzene C2 | 133 - 135 | ||

| Benzene C3 | 131 - 133 | ||

| Benzene C4 | 130 - 132 | ||

| Benzene C5 | 139 - 141 | ||

| Benzene C6 | 128 - 130 |

Vibrational spectroscopy provides confirmation of the functional groups present in the molecule. The IR and Raman spectra of this compound would be dominated by strong absorptions corresponding to the sulfonate group. researchgate.net Specifically, intense peaks for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. Other characteristic vibrations include C=C and C=N stretching within the quinoline ring, aromatic C-H stretching, and C-O stretching of the ester linkage. mdpi.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C / C=N | Ring Stretching | 1450 - 1600 |

| S=O | Asymmetric Stretching | 1350 - 1380 |

| S=O | Symmetric Stretching | 1160 - 1190 |

| C-O | Stretching | 1200 - 1250 |

Mass spectrometry would confirm the molecular weight of the compound and offer structural information through its fragmentation pattern. The molecular ion peak [M]⁺ would be observed, and key fragmentation pathways would likely involve the cleavage of the sulfonate ester bonds. The most probable fragmentations are the cleavage of the S-O bond to give [C₉H₆NO]⁺ and [C₈H₉O₂S]⁺ ions, or cleavage of the C-O bond to yield [C₉H₆N]⁺ and [C₈H₉O₃S]⁺ ions. Further fragmentation of the 2,5-dimethylbenzenesulfonyl cation could involve the loss of SO₂.

Table 4: Predicted Key Mass Spectrometry Fragments

| Fragment | Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₇H₁₅NO₃S]⁺ | 313.08 |

| [M - C₈H₉O₂S]⁺ | [C₉H₆NO]⁺ (Quinolin-8-yloxy) | 144.04 |

| [M - C₉H₆NO]⁺ | [C₈H₉O₂S]⁺ (2,5-dimethylbenzenesulfonyl) | 169.03 |

| [M - C₈H₉O₃S]⁺ | [C₉H₆N]⁺ (Quinolin-8-yl) | 128.05 |

Thermal Characterization Studies

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of the compound. For a crystalline solid like this compound, the DSC thermogram is expected to show a sharp endothermic peak corresponding to its melting point. mdpi.com At higher temperatures, exothermic peaks may appear, indicating decomposition. The TGA curve would show the compound to be thermally stable up to a certain temperature, beyond which a single or multi-step mass loss would occur, corresponding to the decomposition of the molecule. mdpi.commarquette.edu Sulfonate esters typically exhibit good thermal stability, with decomposition often initiating above 200-250 °C. mdpi.comacs.org The degradation process would likely involve the cleavage of the ester bond and subsequent breakdown of the aromatic fragments.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Quinolin-8-yl 2,5-dichlorobenzenesulfonate |

| Quinolin-8-yl 4-chlorobenzoate |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Data not available.

Thermogravimetric Analysis (TGA) for Thermal Stability

Data not available.

To provide a comprehensive and accurate analysis as outlined, experimental DSC and TGA data for this compound are required.

Computational and Theoretical Investigations into Quinolin 8 Yl 2,5 Dimethylbenzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about the electronic structure and properties of molecules. These methods have been widely applied to study compounds structurally related to Quinolin-8-yl 2,5-dimethylbenzenesulfonate (B280636), such as various quinoline (B57606) derivatives and aryl sulfonates.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the distribution of electrons within the molecule (electronic structure).

For a molecule like Quinolin-8-yl 2,5-dimethylbenzenesulfonate, DFT calculations, typically using a functional like B3LYP in conjunction with a basis set such as 6-311G(d,p), can predict key geometric parameters. ekb.egresearchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For instance, in the structurally analogous Quinolin-8-yl 2,5-dichlorobenzenesulfonate, a key feature is the non-planar arrangement, highlighted by a significant C-O-S-C torsion angle. researchgate.net Similar calculations for this compound would be expected to reveal the preferred orientation of the quinolinyl and dimethylbenzenesulfonate moieties relative to each other.

The electronic structure analysis from DFT provides insights into the molecule's reactivity and spectroscopic properties. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively. ekb.egresearchgate.net

Table 1: Predicted Key Geometric and Electronic Parameters from DFT Calculations

| Parameter | Description | Predicted Value Range (Based on Analogs) |

|---|---|---|

| C-O-S-C Dihedral Angle | Defines the relative orientation of the two aromatic systems. | 140° - 150° |

| S-O Bond Lengths | Lengths of the bonds between sulfur and oxygen atoms. | 1.42 - 1.60 Å |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.0 to -2.0 eV |

Note: The values in this table are estimations based on computational studies of structurally similar quinoline and benzenesulfonate (B1194179) derivatives and are intended for illustrative purposes.

DFT calculations are also instrumental in predicting spectroscopic properties, which can be compared with experimental data for validation. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are particularly valuable. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies and normal modes of the molecule. uit.no

For benzenesulfonic acid methyl ester, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. nih.gov This approach can be extended to this compound to predict its characteristic vibrational modes. Key vibrational frequencies would include the stretching modes of the S=O and C-O-S groups, as well as the various vibrations of the quinoline and benzene (B151609) rings. A comparison between the calculated and experimental spectra can aid in the definitive assignment of the observed spectral bands. youtube.commdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| ν(S=O) asymmetric | Asymmetric stretching of the sulfonyl group | 1350 - 1400 |

| ν(S=O) symmetric | Symmetric stretching of the sulfonyl group | 1150 - 1200 |

| ν(C-O-S) | Stretching of the ester linkage | 900 - 1000 |

| Ring Vibrations | Vibrations of the quinoline and benzene rings | 1400 - 1600 |

Note: These are predicted frequency ranges based on DFT studies of analogous aryl sulfonate compounds.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions in larger systems.

The presence of the flexible C-O-S-C linkage in this compound allows for multiple rotational conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of interest and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformations that the molecule is most likely to adopt. Such studies are crucial for understanding how the molecule's shape influences its interactions with its environment. bohrium.com

In the solid state, the properties of a material are governed by how the individual molecules pack together in the crystal lattice. Molecular dynamics (MD) simulations can be used to model the behavior of a large ensemble of molecules, providing insights into intermolecular interactions and the process of crystal growth.

The crystal packing is determined by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov For this compound, potential interactions would include π-π stacking between the aromatic quinoline and benzene rings of adjacent molecules, as well as C-H···O interactions involving the sulfonyl oxygen atoms. researchgate.net Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal structure. mdpi.com

Simulations of crystal growth, often employing kinetic Monte Carlo methods, can predict the morphology (shape) of the resulting crystals. researchgate.net3ds.com These simulations model the attachment and detachment of molecules to different crystal faces, which is influenced by the strength of the intermolecular interactions at each face. Understanding these processes is vital for controlling the physical properties of the crystalline material. jproeng.com

Reactivity Prediction and Mechanistic Insights

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, providing a detailed picture of how the reaction proceeds.

For this compound, a key reaction of interest is the hydrolysis of the sulfonate ester bond. Computational studies on the hydrolysis of aryl benzenesulfonates have been used to investigate whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a pentavalent intermediate. rsc.orgacs.org These studies calculate the energy profiles for different possible reaction pathways, and the path with the lowest activation energy is predicted to be the most favorable.

Furthermore, the electronic parameters obtained from DFT calculations, such as the distribution of electrostatic potential and Fukui functions, can be used to predict the most likely sites for electrophilic and nucleophilic attack. ekb.eg For this compound, the sulfonyl sulfur atom is expected to be an electrophilic center, susceptible to attack by nucleophiles, while the quinoline nitrogen and the sulfonyl oxygen atoms are potential nucleophilic sites. These predictions can guide the design of new synthetic routes and help in understanding the molecule's stability and degradation pathways.

Frontier Molecular Orbital (FMO) Theory Applications

No specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound is available in the reviewed literature. Such data is essential for understanding the molecule's electronic properties and reactivity.

Analysis of Global Reactivity Descriptors

Detailed calculations of global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) for this compound have not been reported. These descriptors are crucial for predicting the chemical behavior and stability of the compound.

Theoretical Studies on Reaction Pathways and Transition States

There is no available research that theoretically investigates the reaction pathways or transition states involving this compound. Such studies are vital for elucidating reaction mechanisms and predicting reaction outcomes.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Quinolin 8 Yl 2,5 Dimethylbenzenesulfonate

Hydrolytic Stability and Degradation Mechanisms of Sulfonate Esters

Sulfonate esters, while often employed as stable protecting groups, are susceptible to hydrolysis under certain conditions, particularly alkaline environments. The degradation of aryl sulfonate esters like Quinolin-8-yl 2,5-dimethylbenzenesulfonate (B280636) can proceed through multiple mechanistic pathways. The central debate revolves around whether the reaction is a stepwise addition-elimination process or a concerted one. nih.govacs.org

In the stepwise mechanism , a nucleophile (such as a hydroxide (B78521) ion) attacks the electrophilic sulfur atom, forming a transient pentacoordinate intermediate. This intermediate then collapses, expelling the leaving group (the quinolin-8-olate anion). nih.govacs.org The concerted mechanism , conversely, involves a single transition state where the nucleophile attacks the sulfur atom and the leaving group departs simultaneously. nih.govacs.org

Several factors influence the rate and mechanism of hydrolysis:

pH: Alkaline conditions significantly accelerate hydrolysis due to the presence of the strong nucleophile, OH⁻.

Leaving Group Ability: The stability of the departing quinolin-8-olate anion influences the reaction rate. Electron-withdrawing substituents on the quinoline (B57606) ring would increase its stability and favor hydrolysis.

Solvent: The polarity of the solvent can affect the stability of the transition state and intermediates, thereby altering the reaction kinetics. The presence of water can also lead to faster degradation through a hydrolytic pathway compared to alcoholysis. enovatia.com

Studies on various aryl benzenesulfonates have shown that the mechanism can shift from stepwise to concerted depending on the nature of the leaving group. nih.govacs.org For good leaving groups, a concerted mechanism is often favored. nih.gov

Table 1: Potential Hydrolysis Pathways for Aryl Sulfonate Esters

| Mechanism Type | Description | Key Feature |

|---|---|---|

| Stepwise (Addition-Elimination) | Nucleophilic attack forms a pentacoordinate sulfur intermediate, which then eliminates the leaving group. | Formation of a distinct intermediate. |

Substitution Reactions Involving the Sulfonate Leaving Group

The 2,5-dimethylbenzenesulfonate moiety is an effective leaving group, analogous to tosylates and mesylates, enabling a variety of substitution reactions. These reactions can occur at the quinoline ring or at the sulfur center of the sulfonate group.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring of Quinolin-8-yl 2,5-dimethylbenzenesulfonate is a plausible transformation. The sulfonate is a competent leaving group, and the electron-deficient nature of the pyridine (B92270) portion of the quinoline system facilitates nucleophilic attack. Resonance structures of quinoline show that positions 2 and 4 are the most electron-deficient and thus the most likely sites for nucleophilic attack. quora.com

For an SNAr reaction to occur at the C8 position, the reaction would proceed via a Meisenheimer-like intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by electron-withdrawing groups on the aromatic system. libretexts.org While SNAr reactions are common on halo- and nitro-substituted aromatic rings, the sulfonate group can also be displaced by strong nucleophiles under forcing conditions. libretexts.orgnih.gov

Nucleophiles can also attack the electrophilic sulfur atom of the sulfonate ester, leading to cleavage of the S-O bond. eurjchem.com This pathway competes with SNAr at the quinoline ring. The outcome is dependent on the nature of the nucleophile and the reaction conditions. For example, amines can react at the sulfonyl center to yield the corresponding sulfonamides. eurjchem.com This regioselective cleavage provides a route to either N-arylamines (via C-O cleavage) or arylsulfonamindes (via S-O cleavage). eurjchem.com

Electrophilic Aromatic Substitution on the Aromatic Rings

Electrophilic aromatic substitution (EAS) can occur on either the quinoline or the 2,5-dimethylbenzene ring. The regiochemical outcome is governed by the directing effects of the substituents on each ring.

On the Quinoline Ring: The quinoline system is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. reddit.com Substitution occurs preferentially on the benzene ring portion (the carbocycle), as it is more electron-rich. quimicaorganica.org The most favored positions for electrophilic attack are C5 and C8, as the cationic intermediates formed maintain the aromaticity of the pyridine ring. reddit.comquimicaorganica.org Since the C8 position is already substituted, electrophilic attack on the quinoline moiety would be directed primarily to the C5 position.

On the 2,5-dimethylbenzene Ring: The 2,5-dimethylbenzene ring is activated towards EAS by the two methyl groups, which are ortho-, para-directing. The sulfonate group is deactivating and meta-directing. Considering the positions of the two activating methyl groups, incoming electrophiles would be directed to the positions ortho and para to them (C3, C4, and C6). The steric hindrance and electronic effects of the existing substituents will determine the final product distribution.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Ring System | Substituent(s) | Character | Preferred Position(s) for Attack |

|---|---|---|---|

| Quinoline | Nitrogen Heteroatom | Deactivating | 5 and 8 |

| 2,5-Dimethylbenzene | -CH₃ (at C2) | Activating, o,p-directing | 3, 4, 6 |

| -CH₃ (at C5) | Activating, o,p-directing | 4, 6 |

Palladium-Catalyzed Cross-Coupling Reactions of Quinoline Sulfonates

Aryl sulfonates are valuable alternatives to aryl halides in palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org The quinolin-8-yl sulfonate can serve as an electrophilic partner in reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for a Suzuki coupling, for instance, involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-O bond of the quinoline sulfonate, forming a Pd(II) intermediate.

Transmetalation: An organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product. mdpi.com

The efficiency of these couplings depends on the choice of ligand, base, and solvent. The use of bulky, electron-rich phosphine (B1218219) ligands often enhances the rate of the oxidative addition step, which can be challenging with C-O bonds. researchgate.netrsc.org This methodology allows for the introduction of a wide variety of substituents (alkyl, aryl, vinyl, alkynyl) at the 8-position of the quinoline ring. researchgate.net

Functionalization of the Quinoline Moiety: Ring Modifications and Dearomatization

Beyond reactions involving the sulfonate leaving group, the quinoline scaffold itself is a platform for diverse functionalization. nih.govrsc.org These reactions can modify the ring system or lead to its dearomatization.

Ring Modifications: Transition metal-catalyzed C-H activation has become a primary strategy for the regioselective functionalization of quinolines. mdpi.comnih.gov This allows for the direct introduction of functional groups at various positions on the ring without pre-functionalization, offering high atom economy. mdpi.comnih.gov

Dearomatization: The aromatic stability of the quinoline system can be overcome to produce partially or fully saturated heterocyclic structures, which are valuable in medicinal chemistry. rsc.org Dearomatization reactions can be achieved through various methods:

Reductive Processes: Catalytic hydrogenation or reduction with reagents like zinc hydride can selectively reduce the pyridine portion of the quinoline ring. acs.orgnih.gov

Annulation Reactions: [3+2] annulation reactions with aminocyclopropanes can yield complex polycyclic scaffolds containing a reduced quinoline core. nih.gov

Nucleophilic Addition: Strong nucleophiles can add to the quinoline ring, initiating a dearomatization cascade. nih.gov

These transformations significantly expand the chemical space accessible from quinoline-based starting materials, allowing for the synthesis of novel and structurally complex molecules. rsc.org

Coordination Chemistry and Metal Complexation Studies Involving Quinoline Sulfonate Derivatives

Quinoline (B57606) Sulfonate Esters as Ligands for Metal Ions

Quinoline sulfonate esters represent a versatile class of ligands in coordination chemistry. The presence of both the quinoline ring system, with its nitrogen atom, and the sulfonate group provides multiple potential coordination sites. The specific arrangement of these functional groups dictates the chelation behavior and the nature of the resulting metal complexes.

Quinoline sulfonate esters, such as Quinolin-8-yl 2,5-dimethylbenzenesulfonate (B280636), are investigated for their ability to act as chelating ligands for a variety of metal ions. The primary coordination typically involves the nitrogen atom of the quinoline ring and an oxygen atom from the sulfonate group. This results in the formation of a stable chelate ring with the metal center.

The coordination mode can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. In many instances, quinoline-based ligands act as bidentate ligands, coordinating to the metal ion through two donor atoms. mdpi.com For example, in related hybrid quinoline-sulfonamide complexes, the ligand coordinates to the metal center in a bidentate fashion through the quinoline nitrogen and a nitrogen atom of the sulfonamide group. nih.gov

Studies on 8-hydroxyquinoline-5-sulfonate (8-HQS), a structurally similar compound, have shown the formation of stable complexes with various metal ions. In these complexes, coordination occurs through the deprotonated hydroxyl group and the quinoline nitrogen. uc.pt The stoichiometry of these complexes is often found to be 1:2 or 1:3 (metal:ligand), depending on the charge and coordination preferences of the metal ion. rsc.orgnih.gov

The chelation behavior of these ligands can be summarized in the following table:

| Ligand Type | Typical Donor Atoms | Common Coordination Mode | Resulting Chelate Ring Size |

|---|---|---|---|

| Quinoline Sulfonate Esters | Quinoline Nitrogen, Sulfonate Oxygen | Bidentate | 6-membered |

| Quinoline-Sulfonamides | Quinoline Nitrogen, Sulfonamide Nitrogen | Bidentate | 6-membered |

| 8-Hydroxyquinoline-5-sulfonate | Quinoline Nitrogen, Deprotonated Hydroxyl Oxygen | Bidentate | 5-membered |

The synthesis of metal complexes with quinoline sulfonate ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Common metal salts used include acetates, chlorides, and sulfates of transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II). mdpi.comnih.gov

The general synthetic procedure involves dissolving the quinoline sulfonate ester and the metal salt in a solvent, such as ethanol (B145695) or a mixture of solvents, and stirring the reaction mixture, sometimes with heating, to facilitate complex formation. nih.gov The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried.

Characterization of the synthesized complexes is carried out using a variety of spectroscopic and analytical techniques to confirm the structure and properties of the new compounds. These techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. For instance, a shift in the C=N stretching vibration of the quinoline ring and the S=O stretching vibrations of the sulfonate group can indicate their involvement in bonding to the metal ion. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide information about the binding mode. nih.govuc.pt

Elemental Analysis: This technique is used to determine the elemental composition of the complex and confirm its stoichiometry. mdpi.com

A summary of common characterization techniques and the information they provide is presented below:

| Technique | Information Obtained |

|---|---|

| FTIR Spectroscopy | Identification of ligand coordination sites through vibrational frequency shifts. |

| NMR Spectroscopy | Elucidation of complex structure in solution via chemical shift changes. |

| X-ray Diffraction | Precise determination of molecular structure, including bond lengths and angles. |

| Elemental Analysis | Confirmation of the elemental composition and stoichiometry of the complex. |

Electronic and Structural Properties of Metal Complexes

The electronic and structural properties of metal-quinoline sulfonate complexes are of fundamental importance as they dictate the potential applications of these materials. These properties are investigated using a combination of spectroscopic techniques and theoretical calculations.

Spectroscopic methods are powerful tools for probing the nature of the interaction between the metal ion and the quinoline sulfonate ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide insights into the electronic transitions occurring within the molecule. The complexation of the ligand with a metal ion typically leads to shifts in the absorption bands corresponding to the π-π* and n-π* transitions of the quinoline ring. mdpi.com New absorption bands, corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, may also appear.

Fluorescence Spectroscopy: Many quinoline derivatives and their metal complexes exhibit fluorescence. uc.pt The fluorescence properties, such as the emission wavelength and quantum yield, are often sensitive to the coordination environment. rsc.org Complexation can lead to either an enhancement or quenching of the fluorescence intensity, a phenomenon that can be exploited for sensing applications. uc.ptnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions, such as copper(II), EPR spectroscopy can provide information about the geometry of the metal center and the nature of the metal-ligand bonding. bendola.com

For instance, in related quinoline-sulfonamide complexes, the coordination to a metal ion can lead to a tetrahedral or octahedral geometry around the metal center, with the ligands arranged in a specific spatial orientation. nih.gov These structural changes can have a profound impact on the properties and reactivity of the complex.

Exploration of Supramolecular Assembly and Material Chemistry for Quinolin 8 Yl 2,5 Dimethylbenzenesulfonate

Design and Synthesis of Supramolecular Architectures

The formation of well-defined supramolecular architectures from molecular building blocks is a cornerstone of materials science. The unique structural features of Quinolin-8-yl 2,5-dimethylbenzenesulfonate (B280636), combining a planar quinoline (B57606) moiety with a bulky benzenesulfonate (B1194179) group, make it a compelling candidate for the construction of ordered assemblies.

Self-Assembly Driven by Non-Covalent Interactions

The spontaneous organization of molecules into stable, structurally well-defined aggregates is governed by a variety of non-covalent interactions. In the case of Quinolin-8-yl 2,5-dimethylbenzenesulfonate, several key interactions are anticipated to play a crucial role in its self-assembly process. These include hydrogen bonding, π-π stacking, and C-H···π interactions.

Weak intermolecular C-H···O hydrogen bonds have been observed in the crystal structure of the closely related compound, Quinolin-8-yl 2,5-dichlorobenzenesulfonate. tandfonline.com This suggests that similar interactions could be a contributing factor in the packing of this compound. Furthermore, the aromatic nature of both the quinoline and the dimethylbenzene rings provides a strong driving force for π-π stacking interactions. Such interactions are a common feature in the crystal structures of many quinoline derivatives, leading to the formation of extended columnar or layered structures. researchgate.net For instance, in the crystal structure of quinoline-8-sulfonamide, π-π stacking interactions connect dimers to form a one-dimensional polymeric structure. researchgate.net

Table 1: Key Non-Covalent Interactions in Quinoline-Based Supramolecular Assemblies

| Interaction Type | Description | Potential Role in this compound Assembly |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | C-H···O and C-H···N bonds can link molecules into chains or sheets. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can lead to the formation of columnar structures or layered arrangements. researchgate.net |

| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system as the acceptor. | Can contribute to the overall stability and packing efficiency of the crystal lattice. |

| Halogen Bonding | Though not directly applicable to the title compound, related structures show Cl···π interactions which highlights the diverse non-covalent forces in this class of compounds. nih.gov | N/A |

Formation of One-Dimensional and Three-Dimensional Networks

The directional nature of non-covalent interactions can be harnessed to construct supramolecular networks with varying dimensionalities. The formation of one-dimensional (1D) chains or three-dimensional (3D) frameworks from this compound is a plausible outcome of its self-assembly process.

In analogous systems, such as quinoline-8-sulfonamide, the combination of hydrogen bonding and π-π stacking interactions leads to the formation of one-dimensional polymeric structures. researchgate.net Similarly, the crystal structure of Quinolin-8-yl 2,5-dichlorobenzenesulfonate reveals the presence of a three-dimensional network. tandfonline.com These examples strongly suggest that this compound has the propensity to form extended networks. The specific dimensionality of the resulting architecture will be dependent on the subtle balance of the various intermolecular forces at play, which can be influenced by factors such as the choice of solvent during crystallization.

The ability to form such networks is of significant interest for the development of porous materials, catalysts, and materials with anisotropic properties. The controlled assembly of this compound into predictable 1D or 3D structures could therefore pave the way for new functional materials.

Investigation of Physicochemical Properties for Advanced Materials

The potential applications of supramolecular assemblies are intrinsically linked to their physicochemical properties. For quinoline-based systems, their electrochemical behavior and luminescent properties are of particular interest for applications in electronics, sensing, and photonics.

Electrochemical Behavior and Redox Characteristics of Related Systems

The electrochemical properties of quinoline derivatives are of fundamental importance for their potential use in electronic devices and as redox-active components in materials. The redox potentials of 5,8-quinoline quinonimines have been studied, revealing that the redox process is influenced by pH and involves the participation of protons and electrons. researchgate.net This highlights the potential for tuning the electrochemical behavior of quinoline-based systems through environmental factors.

While specific data for this compound is not available, the general electrochemical behavior of quinoline and its derivatives suggests that it would possess redox activity. The quinoline core can undergo both oxidation and reduction processes, and the nature and position of substituents can significantly modulate these properties. The electron-withdrawing nature of the sulfonate group would be expected to influence the electron density of the quinoline ring, thereby affecting its redox potentials.

Further investigation into the cyclic voltammetry and other electrochemical techniques would be necessary to fully characterize the redox characteristics of this compound and its potential for applications in areas such as organic electronics or as a redox mediator.

Luminescent Properties of Quinoline-Based Supramolecular Structures

Quinoline and its derivatives are well-known for their fluorescent properties, making them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. The luminescence of quinoline-based supramolecular structures is often influenced by the extent of π-conjugation, the nature of substituents, and the intermolecular interactions within the assembly.

Studies on various quinoline-based supramolecular complexes have demonstrated a range of emission properties. For instance, coordination complexes of quinoline-2-carboxylic acid exhibit luminescence in the solution state. The emission maxima of these complexes are influenced by the coordinated metal ion. Solid-state emissive metallo-supramolecular assemblies of quinoline-based acyl hydrazones have also been reported, with their fluorescence being selective for certain metal ions.

The photophysical properties of quinoline-sulfonated compounds are of significant interest for the development of photoluminescent materials. The electron-withdrawing sulfonate group can enhance fluorescence and refine the electronic structure. The design of quinoline-sulfonamide derivatives has been aimed at augmenting their photophysical properties, leading to improved fluorescence and making them valuable for applications in optoelectronics and sensing.

It is therefore highly probable that this compound and its supramolecular assemblies will exhibit interesting luminescent properties. The specific emission wavelengths and quantum yields would be dependent on the molecular conformation and the packing arrangement in the solid state. The formation of extended π-stacked structures could lead to excimer or exciplex emission, resulting in red-shifted and broader emission bands compared to the isolated molecule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Quinolin-8-yl 2,5-dimethylbenzenesulfonate, and how can purity be optimized?

- Answer : The compound is synthesized via nucleophilic substitution between 2,5-dimethylbenzenesulfonyl chloride and quinolin-8-ol. Key steps include:

- Reacting equimolar quantities in anhydrous dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Purity validation using HPLC (>98%) and NMR (δ 8.9–9.1 ppm for quinoline protons, δ 2.4–2.6 ppm for methyl groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirm ester linkage (quinoline C8-O-SO2 resonance at δ 150–155 ppm in 13C NMR) and methyl group positions.

- FT-IR : Sulfonate S=O stretching at 1170–1190 cm⁻¹ and C-O-SO2 at 970–990 cm⁻¹.

- UV-Vis : π→π* transitions in quinoline (λmax ~270 nm) and sulfonate moieties (λmax ~210 nm).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]+ at m/z 332.1 .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on electronic transitions?

- Answer : Perform TD-DFT calculations at the B3LYP/6-311++G** level to simulate UV-Vis spectra. Compare with experimental data to identify discrepancies caused by solvent effects (e.g., polarizable continuum models) or conformational flexibility. For fluorescence studies, optimize excited-state geometries to predict emission wavelengths .

Q. What strategies address thermal stability contradictions observed in TGA/DSC studies?

- Answer :

- Vary heating rates (2–20°C/min) to detect kinetic decomposition pathways.

- Pair with post-decomposition XRD to identify residual products (e.g., sulfonic acid derivatives).

- Use computational thermogravimetric analysis (e.g., Gaussian-based predictions) to correlate weight loss with bond dissociation energies .

Q. How can crystallographic disorder be minimized during structure refinement of this compound?

- Answer :

- Collect high-resolution data (≤0.8 Å) to resolve overlapping electron densities.

- Apply SHELXL restraints for flexible groups (e.g., methyl rotors).

- Test for twinning using PLATON; if present, use TWINLAW for refinement .

Q. What experimental design principles apply to evaluating its potential as a fluorescent probe for metal ions?

- Answer :

- Conduct fluorescence titration with metal salts (e.g., Zn²+, Fe³+) in buffered solutions (pH 7.4).

- Measure quantum yield changes (e.g., turn-on/off effects) and selectivity via competitive binding assays.

- Validate metal coordination via X-ray crystallography or DFT-optimized geometries .

Q. How to design in vitro antitumor activity assays with mechanistic insights?

- Answer :

- Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination (24–72 hr exposure).

- Investigate apoptosis via Annexin V/PI staining and caspase-3 activation.

- Perform molecular docking (AutoDock Vina) to predict interactions with targets like topoisomerase II .

Methodological Notes

- Data Reproducibility : Document solvent polarity and temperature effects on spectral/thermal data.

- Safety : Handle sulfonate esters under fume hoods; refer to CAS 609-54-1 safety protocols for related compounds .

- Software : Use Gaussian 16 for DFT, Mercury for crystal visualization, and MestReNova for NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.